![molecular formula C13H9N3O2 B1297505 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 669070-64-8](/img/structure/B1297505.png)
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O2 . It is a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” consists of a benzimidazole ring attached to a pyridine ring and a carboxylic acid group . The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a white to yellow to brown powder or crystals . It has a molecular weight of 239.23 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole compounds .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrosis activity . These derivatives have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Medicinal Chemistry
The pyrimidine moiety of the compound exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Organic Synthesis
The compound acts as a versatile scaffold in organic synthesis . It has been used in the construction of novel heterocyclic compound libraries with potential biological activities .
Future Directions
The future directions for “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
Related compounds, such as n-(pyridin-2-yl)amides, have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions , suggesting that similar biochemical pathways might be involved.
Result of Action
Related compounds have shown varied medicinal applications , suggesting that this compound might have similar effects.
Action Environment
The synthesis of related compounds has been achieved under different reaction conditions , suggesting that environmental factors might play a role in the action of this compound.
properties
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHZJVIOJPDFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333604 | |
Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | |
CAS RN |
669070-64-8 | |
Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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